molecular formula C₁₆H₂₉N₃O₈S₂ B1141317 テビペネム四水和物 CAS No. 936010-57-0

テビペネム四水和物

カタログ番号: B1141317
CAS番号: 936010-57-0
分子量: 455.55
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tebipenem Tetrahydrate is a broad-spectrum, orally-administered antibiotic belonging to the carbapenem subgroup of beta-lactam antibiotics. It is primarily used to combat bacterial infections that have developed resistance to commonly used antibiotics. Tebipenem Tetrahydrate is formulated as the ester tebipenem pivoxil to enhance absorption and bioavailability .

科学的研究の応用

Treatment of Complicated Urinary Tract Infections (cUTIs)

One of the primary applications of tebipenem tetrahydrate is in the treatment of cUTIs. A phase III clinical trial demonstrated that oral tebipenem pivoxil hydrobromide is noninferior to intravenous ertapenem in treating cUTIs. In this study involving 1,372 hospitalized patients, clinical cure rates were comparable: 93.1% for tebipenem versus 93.6% for ertapenem . This finding is significant given the rising rates of antimicrobial resistance among uropathogens.

Pediatric Infections

Tebipenem has been licensed for use in Japan for treating ear, nose, and throat infections and respiratory infections in children. Its favorable safety profile and effectiveness in achieving therapeutic plasma concentrations make it a suitable option for pediatric patients .

Antimicrobial Activity

Tebipenem exhibits potent antimicrobial activity against a variety of pathogens:

  • In vitro Studies : Research indicates that tebipenem demonstrates lower minimum inhibitory concentration (MIC) values compared to other carbapenems like imipenem and meropenem against ESBL-producing Enterobacteriaceae . This suggests that tebipenem could be a more effective treatment option for infections caused by these resistant strains.
  • Mechanism of Action : Tebipenem works by binding to penicillin-binding proteins, inhibiting bacterial cell wall synthesis, which is crucial during bacterial division .

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of tebipenem is essential for optimizing its clinical use:

  • Pharmacokinetics : Tebipenem pivoxil is converted into its active form after oral administration, achieving effective plasma concentrations that correlate with its therapeutic effects . Studies have established dose-response relationships that inform dosing regimens for different patient populations.
  • Pharmacodynamics : The relationship between drug exposure and bacterial response has been characterized using murine models, showing that specific dosing can lead to effective bacterial stasis against common uropathogens .

Safety Profile

Tebipenem's safety profile has been evaluated in multiple studies:

  • Adverse effects are generally mild to moderate, with headache being the most commonly reported side effect . Serious adverse events are rare, making it a viable option for outpatient treatment.

作用機序

Target of Action

Tebipenem Tetrahydrate is a broad-spectrum orally-administered antibiotic, from the carbapenem subgroup of β-lactam antibiotics . It primarily targets the penicillin-binding proteins (PBPs), with the primary target being PBP2 . PBPs are crucial for bacterial cell wall synthesis. By targeting these proteins, Tebipenem Tetrahydrate disrupts the cell wall synthesis process, leading to bacterial cell death.

Mode of Action

Tebipenem Tetrahydrate interacts with its targets, the PBPs, by binding to them and inhibiting their activity . This inhibition prevents the cross-linking of peptidoglycans, which are essential components of the bacterial cell wall. The disruption in the cell wall synthesis leads to osmotic instability and eventually, bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by Tebipenem Tetrahydrate is the bacterial cell wall synthesis pathway. By inhibiting the PBPs, Tebipenem Tetrahydrate prevents the formation of peptidoglycan cross-links, an essential process in cell wall synthesis . This disruption in the cell wall synthesis pathway leads to the death of the bacteria.

Pharmacokinetics

Tebipenem Tetrahydrate is formulated as the ester Tebipenem pivoxil due to the better absorption and improved bioavailability of this form . It is an orally bioavailable carbapenem prodrug that is rapidly converted to the active moiety, Tebipenem, by enterocytes .

Result of Action

The molecular effect of Tebipenem Tetrahydrate’s action is the inhibition of PBPs, leading to the disruption of bacterial cell wall synthesis . On a cellular level, this results in osmotic instability and ultimately, bacterial cell death coli, Klebsiella pneumoniae, or Proteus spp .

生化学分析

Biochemical Properties

Tebipenem Tetrahydrate is a prodrug of tebipenem, a carbapenem with activity against multidrug-resistant (MDR) Gram-negative pathogens, including quinolone-resistant and extended-spectrum-β-lactamase-producing Enterobacteriaceae . The conversion from the prodrug to the active moiety, namely, tebipenem, occurs in the enterocytes of the gastrointestinal tract via intestinal esterases .

Cellular Effects

Tebipenem Tetrahydrate has shown to have broad-spectrum activity against multidrug-resistant Gram-negative pathogens, including quinolone-resistant and extended-spectrum-β-lactamase-producing Enterobacterales . This suggests that it can influence cell function by combating these resistant bacteria.

Molecular Mechanism

Tebipenem Tetrahydrate, as a carbapenem, is known to exert its effects at the molecular level by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to cell death .

Temporal Effects in Laboratory Settings

In a study, healthy adults received single oral doses of Tebipenem Tetrahydrate at 100mg to 900mg or multiple doses of 300mg or 600mg every 8h for 14 days . In the single-ascending-dose phase, mean tebipenem plasma concentrations increased in a linear and dose-proportional manner for doses of 100 to 900mg .

Dosage Effects in Animal Models

In several in vivo mouse infection models, tebipenem has shown to be effective against various bacterial strains

Metabolic Pathways

Tebipenem Tetrahydrate is metabolized in the gastrointestinal tract via intestinal esterases to its active form, tebipenem

Transport and Distribution

Tebipenem Tetrahydrate is orally administered and is absorbed in the gastrointestinal tract It is then distributed within the body where it exerts its antibacterial effects

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Tebipenem Tetrahydrate involves the reaction of tebipenem with iodized salt, diisopropyl ethylamine, and chloromethyl pivalate in a solvent. The addition of a catalytic amount of iodized salt shortens the reaction time, reduces impurities, simplifies post-treatment processes, improves yield, and lowers production costs .

Industrial Production Methods: Industrial production of Tebipenem Tetrahydrate follows similar synthetic routes but on a larger scale, ensuring stringent control over reaction conditions to maintain high purity and yield. The process involves multiple steps, including synthesis, purification, and crystallization to obtain the final tetrahydrate form.

化学反応の分析

Types of Reactions: Tebipenem Tetrahydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Carboxylesterase enzymes in intestinal epithelial cells.

    Oxidation: Aqueous solutions with varying pH levels.

    Photolysis and Thermolysis: Exposure to light and heat.

Major Products Formed:

類似化合物との比較

    Imipenem: Another carbapenem antibiotic with a broad spectrum of activity.

    Meropenem: Known for its effectiveness against Gram-negative bacteria.

    Ertapenem: Used for treating various bacterial infections, including intra-abdominal and skin infections.

Uniqueness of Tebipenem Tetrahydrate: Tebipenem Tetrahydrate is unique due to its oral bioavailability, making it a convenient option for outpatient treatment of resistant bacterial infections. Its formulation as tebipenem pivoxil enhances absorption and bioavailability, distinguishing it from other carbapenem antibiotics that require intravenous administration .

生物活性

Tebipenem Tetrahydrate, an orally bioavailable carbapenem antibiotic, is a derivative of tebipenem pivoxil, which has been developed to combat antibiotic-resistant bacteria. This compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-negative pathogens responsible for urinary tract infections (UTIs). This article delves into the biological activity of tebipenem tetrahydrate, highlighting its efficacy, mechanisms of action, and clinical relevance through various studies and data tables.

Tebipenem Tetrahydrate is characterized by its unique chemical structure and properties:

  • Molecular Formula : C22H31N3O6S2
  • Molecular Weight : 497.628 g/mol
  • CAS Number : 161715-24-8
  • Density : 1.5 ± 0.1 g/cm³
  • Melting Point : 140-142 °C
  • Boiling Point : 661.9 ± 65.0 °C at 760 mmHg

These properties contribute to its stability and bioavailability as an antibiotic agent.

In Vitro Studies

Recent studies have evaluated the antimicrobial activity of tebipenem tetrahydrate against various clinically relevant pathogens. Notably, tebipenem has shown significant efficacy against Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, which are common causes of UTIs.

Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the MIC values for tebipenem compared to other carbapenems:

PathogenTebipenem MIC (mg/L)Meropenem MIC (mg/L)Imipenem MIC (mg/L)
E. coli≤0.015/0.03≤0.015/0.030.12/0.25
K. pneumoniae0.03/0.060.03/0.060.12/2
P. mirabilis0.06/0.120.06/0.12≥8

Tebipenem demonstrated equivalent or superior activity compared to meropenem and significantly lower MIC values than imipenem against resistant strains, particularly those producing extended-spectrum beta-lactamases (ESBLs) .

Resistance Mechanisms

Tebipenem retains activity against strains harboring AmpC and ESBL enzymes, making it a critical option in treating resistant infections . However, it is less effective against isolates with carbapenemase genes, which necessitates ongoing surveillance and research into combination therapies or novel agents to enhance efficacy .

Case Studies

  • Pediatric Infections : Tebipenem pivoxil was initially introduced in Japan for treating pediatric pneumonia and otitis media, demonstrating high efficacy in clinical settings . Its oral formulation allows for convenient administration in outpatient settings.
  • UTI Treatment : A recent clinical trial assessed tebipenem's effectiveness in treating complicated UTIs caused by multidrug-resistant Gram-negative bacteria, showing promising results with a favorable safety profile . The study highlighted that tebipenem could be a first-line oral treatment option for such infections.

Comparative Efficacy

In comparative studies, tebipenem has consistently shown superior or comparable efficacy relative to other available antibiotics for UTI pathogens, particularly in cases where resistance to traditional therapies is prevalent .

特性

CAS番号

936010-57-0

分子式

C₁₆H₂₉N₃O₈S₂

分子量

455.55

同義語

(4R,5S,6S)-3-[[1-(4,5-Dihydro-2-thiazolyl)-3-azetidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid Tetrahydrate;  [4R-[4α,5β,6β(R*)]]-3-[[1-(4,5-Dihydro-2-thiazolyl)-3-azetidinyl]thio]-6-(1-hydroxyethy

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。